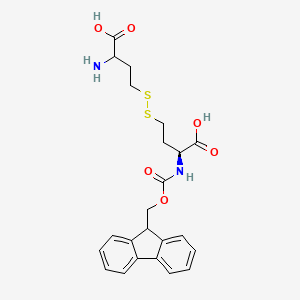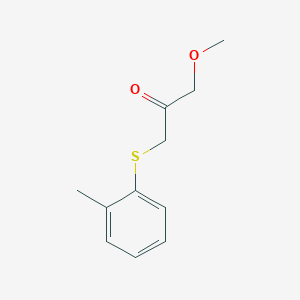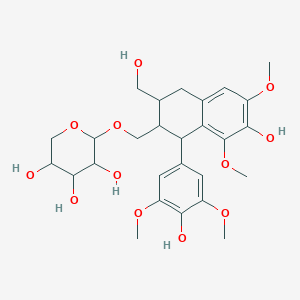
(R)-2,4-Diaminobutanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,4-Diaminobutanoic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of ®-2,4-Diaminobutanoic acid, which is an important intermediate in the synthesis of various bioactive compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,4-Diaminobutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as ®-2,4-Diaminobutanoic acid.
Hydrochloride Formation: The precursor is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of ®-2,4-Diaminobutanoic acid hydrochloride may involve large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
®-2,4-Diaminobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
®-2,4-Diaminobutanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2,4-Diaminobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include:
Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Activation: The compound binds to a receptor, triggering a signaling cascade that leads to a physiological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysine Hydrochloride: Another amino acid derivative with similar structural properties.
Ornithine Hydrochloride: An amino acid derivative used in similar applications.
Uniqueness
®-2,4-Diaminobutanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its analogs. This uniqueness makes it a valuable compound in the development of chiral drugs and other bioactive molecules.
Eigenschaften
Molekularformel |
C4H11ClN2O2 |
|---|---|
Molekulargewicht |
154.59 g/mol |
IUPAC-Name |
(2R)-2,4-diaminobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m1./s1 |
InChI-Schlüssel |
BFPDKDOFOZVSLY-AENDTGMFSA-N |
Isomerische SMILES |
C(CN)[C@H](C(=O)O)N.Cl |
Kanonische SMILES |
C(CN)C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


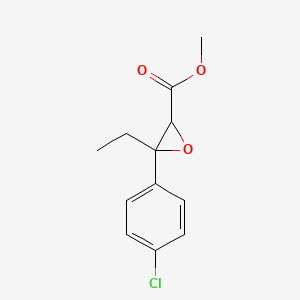


![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13645022.png)
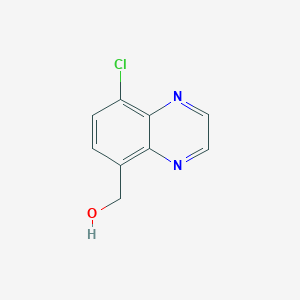
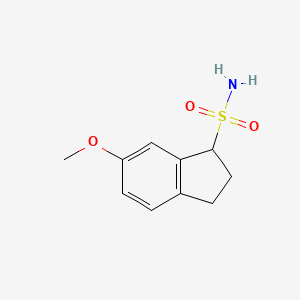
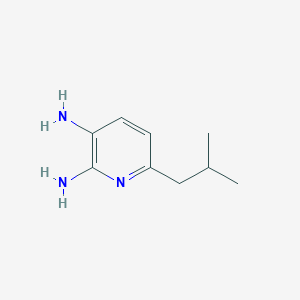

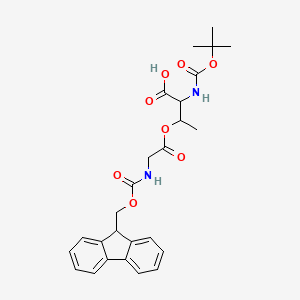
![1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)
